4-Chlorobut-2-yn-1-yl (3-chloro-4,5-diethoxyphenyl)carbamate
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Overview
Description
4-Chlorobut-2-yn-1-yl (3-chloro-4,5-diethoxyphenyl)carbamate is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a carbamate group, a chlorinated butynyl chain, and a diethoxyphenyl ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobut-2-yn-1-yl (3-chloro-4,5-diethoxyphenyl)carbamate typically involves the reaction of 4-chlorobut-2-yn-1-ol with 3-chloro-4,5-diethoxyphenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chlorobut-2-yn-1-yl (3-chloro-4,5-diethoxyphenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the butynyl chain can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide) in aqueous medium.
Major Products Formed
Nucleophilic substitution: Formation of substituted butynyl derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Hydrolysis: Formation of amines and carbon dioxide.
Scientific Research Applications
4-Chlorobut-2-yn-1-yl (3-chloro-4,5-diethoxyphenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential as a pharmacological agent with antimicrobial or anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chlorobut-2-yn-1-yl (3-chloro-4,5-diethoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The chlorinated butynyl chain and diethoxyphenyl ring contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobut-2-yn-1-yl acetate: Similar structure but with an acetate group instead of a carbamate group.
4-Chlorobut-2-yn-1-ol: Similar structure but without the carbamate group.
2-(4-chlorobut-2-yn-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione: Contains a similar butynyl chain but with different functional groups.
Uniqueness
4-Chlorobut-2-yn-1-yl (3-chloro-4,5-diethoxyphenyl)carbamate is unique due to the presence of both the carbamate group and the diethoxyphenyl ring, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry .
Properties
CAS No. |
84971-77-7 |
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Molecular Formula |
C15H17Cl2NO4 |
Molecular Weight |
346.2 g/mol |
IUPAC Name |
4-chlorobut-2-ynyl N-(3-chloro-4,5-diethoxyphenyl)carbamate |
InChI |
InChI=1S/C15H17Cl2NO4/c1-3-20-13-10-11(9-12(17)14(13)21-4-2)18-15(19)22-8-6-5-7-16/h9-10H,3-4,7-8H2,1-2H3,(H,18,19) |
InChI Key |
JFBOLIKWMLFRCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)NC(=O)OCC#CCCl)Cl)OCC |
Origin of Product |
United States |
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